molecular formula C18H29Cl2N3O2 B7632391 2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride

2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride

Cat. No. B7632391
M. Wt: 390.3 g/mol
InChI Key: VCIDPILYSPDAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride, also known as RO-20-1724, is a potent and selective inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and depression.

Mechanism of Action

2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride works by inhibiting the breakdown of cAMP, which is involved in many cellular processes, including smooth muscle relaxation, immune response, and neurotransmitter signaling. By inhibiting the breakdown of cAMP, 2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride increases its levels in the cell, leading to an increase in the activity of cAMP-dependent protein kinase (PKA) and other downstream effectors.
Biochemical and Physiological Effects
2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cAMP in various tissues, including lung tissue, brain tissue, and immune cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. In addition, it has been shown to enhance the activity of antidepressant drugs by increasing the levels of cAMP in the brain.

Advantages and Limitations for Lab Experiments

2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of PDE4, which makes it a useful tool for studying the role of cAMP in various cellular processes. It is also relatively stable and can be stored for long periods of time. However, it has some limitations, including its high cost and the fact that it can be toxic at high concentrations.

Future Directions

There are several future directions for research on 2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride. One area of research is the development of more potent and selective PDE4 inhibitors for the treatment of asthma, COPD, and other diseases. Another area of research is the identification of new therapeutic applications for 2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride, such as in the treatment of inflammatory bowel disease or autoimmune disorders. Finally, there is a need for further research into the mechanisms of action of 2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride, including its effects on downstream effectors of cAMP signaling.

Synthesis Methods

The synthesis of 2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride involves the reaction of 4-(oxan-4-yl)-1,4-diazepane with aniline in the presence of acetic acid, followed by the reaction with ethyl chloroformate and 2-aminoethanol. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of 2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride.

Scientific Research Applications

2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, it has been shown to improve lung function and reduce airway inflammation by inhibiting the breakdown of cAMP, which is involved in the relaxation of smooth muscle in the airways. In depression, it has been shown to enhance the effects of antidepressant drugs by increasing the levels of cAMP in the brain.

properties

IUPAC Name

2-anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2.2ClH/c22-18(15-19-16-5-2-1-3-6-16)21-10-4-9-20(11-12-21)17-7-13-23-14-8-17;;/h1-3,5-6,17,19H,4,7-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIDPILYSPDAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CNC2=CC=CC=C2)C3CCOCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride

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